molecular formula C7H10ClNS B2785523 2-Chloro-4-isopropyl-5-methylthiazole CAS No. 1342647-34-0

2-Chloro-4-isopropyl-5-methylthiazole

Cat. No. B2785523
CAS RN: 1342647-34-0
M. Wt: 175.67
InChI Key: KBMLWTKGEJPFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-isopropyl-5-methylthiazole is a chemical compound with the molecular formula C7H10ClNS and a molecular weight of 175.68 . It is used for research purposes .


Synthesis Analysis

The synthesis of compounds similar to 2-Chloro-4-isopropyl-5-methylthiazole has been described in various studies. For instance, a process for the preparation of 2-chloro-5-chloromethyl-thiazole involves reacting a compound with a chlorinating agent . Another study discusses the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

2-Chloro-4-isopropyl-5-methylthiazole is a liquid with an organic odor . The compound has a molecular weight of 175.68 . Other physical and chemical properties such as boiling point and density are not provided in the search results.

Scientific Research Applications

Safety and Hazards

2-Chloro-4-isopropyl-5-methylthiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

2-chloro-5-methyl-4-propan-2-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNS/c1-4(2)6-5(3)10-7(8)9-6/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMLWTKGEJPFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-isopropyl-5-methylthiazole

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